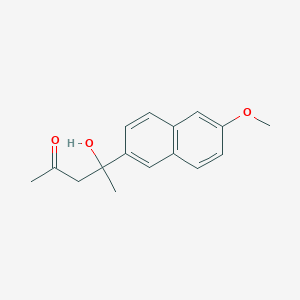
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one is a chemical compound with the molecular formula C16H18O3 and a molecular weight of 258.312 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxy-substituted naphthalene ring, and a pentanone structure. It is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one typically involves the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between 6-methoxynaphthaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then hydrogenated in the presence of a catalyst such as palladium on carbon to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-4-(6-methoxynaphthalen-2-yl)pentanoic acid.
Reduction: Formation of 4-hydroxy-4-(6-methoxynaphthalen-2-yl)pentanol.
Substitution: Formation of 4-hydroxy-4-(6-ethoxynaphthalen-2-yl)pentan-2-one.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one: Similar structure but with a shorter carbon chain.
4-Hydroxy-4-methyl-2-pentanone: Similar structure but lacks the naphthalene ring.
Uniqueness
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one is unique due to the presence of both a methoxy-substituted naphthalene ring and a hydroxy-pentanone structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
220689-89-4 |
|---|---|
Molekularformel |
C16H18O3 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
4-hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one |
InChI |
InChI=1S/C16H18O3/c1-11(17)10-16(2,18)14-6-4-13-9-15(19-3)7-5-12(13)8-14/h4-9,18H,10H2,1-3H3 |
InChI-Schlüssel |
KJNJXKOIFUPTEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


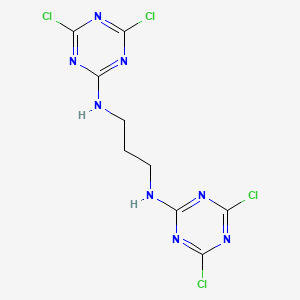
![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)

![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
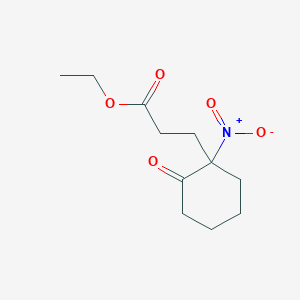
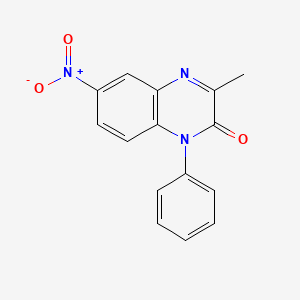
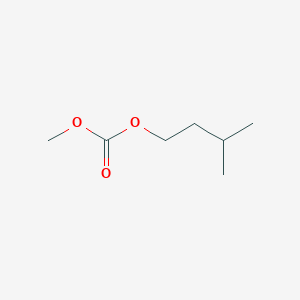

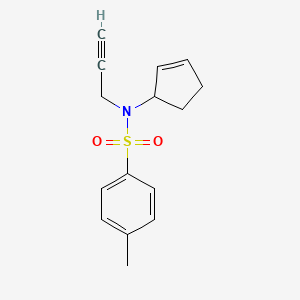

![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)

